molecular formula C20H22N4O5S2 B11430637 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11430637
M. Wt: 462.5 g/mol
InChI Key: ZSLCJLCMAXAREI-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiadiazole Core: This can be achieved through cyclization reactions involving ortho-substituted anilines and sulfur sources.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Piperidine Carboxamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylpiperidine-4-carboxamide
  • 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxylate

Uniqueness

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the benzothiadiazole and piperidine carboxamide moieties, which might confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H22N4O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O5S2/c1-28-15-10-14(11-16(12-15)29-2)21-20(25)13-6-8-24(9-7-13)31(26,27)18-5-3-4-17-19(18)23-30-22-17/h3-5,10-13H,6-9H2,1-2H3,(H,21,25)

InChI Key

ZSLCJLCMAXAREI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC

Origin of Product

United States

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